3-Amino-benzenesulfonamide hydrochloride
Description
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
3-aminobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H |
InChI Key |
AZMNQFKODAIQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 3-Hydrazino-benzenesulfonamide Hydrochloride (C₆H₁₀ClN₃O₂S)
- Structure: Features a hydrazine (-NH-NH₂) group at the 3-position instead of a simple amino group.
- The hydrazine group enhances reactivity in condensation reactions .
- Hazards: Not explicitly listed in the evidence, but hydrazine derivatives are often toxic and require careful handling.
(b) 3-(Aminomethyl)benzenesulfonamide Hydrochloride (C₇H₁₁ClN₂O₂S)
- Structure: Contains an aminomethyl (-CH₂NH₂) side chain at the 3-position.
- Properties : Increased molecular weight (222.69 vs. ~210 for simpler analogs) and altered solubility due to the methylene spacer. Hazard statements include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
(c) Benzamidine Hydrochloride (C₇H₉ClN₂)
Positional Isomers and Halogenated Analogs
(a) 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride (C₈H₈Cl₂O₂S)
- Structure : Chlorine and methyl substituents at positions 4, 2, and 4.
- Properties : Higher melting point (48–50°C) due to increased symmetry and halogen presence .
(b) 3-Methylsulphonylaniline Hydrochloride (C₇H₁₀ClNO₂S)
Physicochemical and Hazard Data Table
*Estimated properties based on structural analogs.
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
The most widely documented method involves sulfonation of acetanilide using chlorosulfonic acid (ClSO₃H) under controlled temperatures (40–60°C). Key steps include:
-
Sulfonation : Acetanilide reacts with ClSO₃H (1.5–2.5:1 molar ratio) to form N-acetylsulfanilic acid.
-
Chlorination : Dichloroethane and thionyl chloride (SOCl₂) convert the intermediate to p-acetaminobenzenesulfonyl chloride.
-
Ammonolysis : Reaction with 22–25% ammonia water at 40–42°C yields 3-aminobenzenesulfonamide crude product.
-
Hydrolysis and Salt Formation : NaOH-mediated hydrolysis (90–95°C) followed by HCl neutralization (pH 6.5–6.7) produces the hydrochloride salt.
Optimization Insights :
-
Reducing ClSO₃H excess to 1.5 equivalents improves cost efficiency without compromising yield.
-
Dichloroethane enhances reaction homogeneity, achieving 92–95% purity in the sulfonyl chloride intermediate.
Nitro Reduction Route
Catalytic Hydrogenation of Nitro Precursors
An alternative approach starts with 3-nitrobenzenesulfonamide, which undergoes hydrogenation under high-pressure H₂ (0.1–2.0 MPa) using Pd/C or Raney nickel catalysts. Critical parameters:
-
Temperature : 50–80°C for 4–16 hours.
-
Solvent System : Methanol or ethanol with aqueous HCl (5–15%) for in situ salt formation.
Performance Data :
Sulfamoyl Chloride Intermediate Route
Two-Step Synthesis via Sulfamoyl Chloride
This method, adapted from US9920002B2, involves:
-
Sulfamoyl Chloride Formation :
-
Ammoniation :
Advantages :
-
Avoids harsh chlorosulfonic acid, reducing corrosion risks.
Comparative Analysis of Methods
Efficiency and Industrial Feasibility
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Sulfonation-Amidation | 92 | 98.5 | $$ | High |
| Nitro Reduction | 85 | 97.1 | $$$ | Moderate |
| Sulfamoyl Chloride | 89 | 99.0 | $$ | High |
| Data synthesized from |
Key Findings :
-
The sulfonation-amidation route remains dominant due to reagent availability and high yields.
-
Catalytic hydrogenation is limited by catalyst costs but offers superior purity for pharmaceutical applications.
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-benzenesulfonamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation and amidation of aniline derivatives. For optimization, use controlled temperature (e.g., 0–6°C for intermediates) and inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry of sulfonyl chloride and amine precursors to improve yield, referencing protocols for structurally similar compounds like 3-chloro-4-methylbenzenesulfonyl chloride .
- Validation : Confirm product purity (>95%) using HPLC with a C18 column and mobile phase (e.g., 0.03 M phosphate buffer:methanol, 70:30), as validated for related hydrochloride salts .
Q. How can researchers ensure the purity of this compound during isolation?
- Methodology : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel. Validate purity via HPLC (retention time comparison) and mass spectrometry (MS). For hydrochloride salts, ensure hygroscopic intermediates are stored in desiccators .
- Troubleshooting : Impurities from incomplete sulfonation can be minimized by extending reaction times or using excess sulfonating agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Experimental Design :
Target Selection : Prioritize enzymes like carbonic anhydrase or proteases, where sulfonamide derivatives are known inhibitors.
Derivatization : Synthesize analogs with substitutions on the benzene ring (e.g., chloro, methyl groups) to assess electronic and steric effects.
Assays : Use fluorescence-based enzymatic assays or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC50 values). Compare results to known inhibitors like acetazolamide .
- Data Interpretation : Correlate substituent electronegativity with inhibitory potency using computational modeling (e.g., DFT calculations) .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodology :
Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS.
pH-Dependent Studies : Prepare buffered solutions (pH 1–9) and monitor hydrolysis via UV-Vis spectroscopy at 207 nm (characteristic absorbance for sulfonamides) .
- Contradiction Analysis : Discrepancies may arise from photodegradation; include light-protected controls. Cross-validate findings using multiple analytical techniques (e.g., NMR for structural confirmation) .
Q. How can researchers address discrepancies between HPLC and spectrophotometric data when quantifying this compound in complex matrices?
- Resolution Strategy :
Sample Preparation : Use solid-phase extraction (SPE) to remove interfering compounds.
Method Cross-Validation : Compare HPLC (Kromasil C18 column, 207 nm detection) with acid dye spectrophotometry. Calibrate both methods using the same standard curve (1–10 μg/mL) .
Statistical Analysis : Apply Bland-Altman plots to assess agreement between techniques. Address outliers via spike-recovery experiments .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
